2,4-Difluoro-5-vinylbenzoic acid
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Overview
Description
2,4-Difluoro-5-vinylbenzoic acid is an organic compound characterized by the presence of two fluorine atoms and a vinyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-vinylbenzoic acid typically involves the introduction of fluorine atoms and a vinyl group onto a benzoic acid scaffold. One common method includes the use of electrophilic aromatic substitution reactions to introduce the fluorine atoms, followed by a Heck reaction to attach the vinyl group. The reaction conditions often involve the use of palladium catalysts and bases such as triethylamine under inert atmospheres .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-vinylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2,4-Difluoro-5-formylbenzoic acid or 2,4-Difluoro-5-carboxybenzoic acid.
Reduction: Formation of 2,4-Difluoro-5-ethylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-5-vinylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-vinylbenzoic acid involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4-Difluorobenzoic acid: Lacks the vinyl group, resulting in different reactivity and applications.
5-Vinylbenzoic acid:
2,4-Difluoro-5-methylbenzoic acid: Contains a methyl group instead of a vinyl group, leading to different reactivity patterns.
Uniqueness: 2,4-Difluoro-5-vinylbenzoic acid is unique due to the combination of fluorine atoms and a vinyl group on the benzoic acid core. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-ethenyl-2,4-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c1-2-5-3-6(9(12)13)8(11)4-7(5)10/h2-4H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHPGODMKMNDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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